

A Comprehensive Spectroscopic and Methodological Guide for the Analysis of C19H20BrN3O6

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Compound of Interest		
Compound Name:	C19H20BrN3O6	
Cat. No.:	B15173447	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound with the molecular formula **C19H20BrN3O6** is not readily found in public chemical databases. Therefore, this document presents a detailed analysis of a plausible hypothetical structure for **C19H20BrN3O6** to serve as an illustrative technical guide. The presented data is hypothetical but generated to be consistent with the proposed structure and the principles of spectroscopic analysis.

Proposed Structure

For the purpose of this guide, we will consider the following hypothetical molecule, which has the molecular formula **C19H20BrN3O6**:

N-(4-bromobenzyl)-2-(tert-butoxycarbonylamino)-2-(4-nitrophenyl)acetamide

This structure contains several key features relevant to pharmaceutical compounds, including a brominated aromatic ring, a nitroaromatic ring, an amide linkage, and a common protecting group (Boc).

Chemical Structure:

Spectroscopic Data



The following tables summarize the predicted spectroscopic data for the proposed structure of **C19H20BrN3O6**.

NMR Spectroscopy Data

Table 1: ¹H NMR (500 MHz, CDCl₃) Spectroscopic Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
8.20	d, J = 8.8 Hz	2H	Ar-H (ortho to NO ₂)
7.65	d, J = 8.8 Hz	2H	Ar-H (meta to NO₂)
7.45	d, J = 8.4 Hz	2H	Ar-H (ortho to Br)
7.20	d, J = 8.4 Hz	2H	Ar-H (meta to Br)
5.80	d, J = 7.5 Hz	1H	NH (Boc)
5.50	d, J = 7.5 Hz	1H	CH (chiral center)
4.50	dd, J = 14.5, 6.0 Hz	1H	CH ₂ (benzyl)
4.30	dd, J = 14.5, 6.0 Hz	1H	CH ₂ (benzyl)
1.40	S	9H	C(CH ₃) ₃ (Boc)

Table 2: 13C NMR (125 MHz, CDCl3) Spectroscopic Data



Chemical Shift (δ, ppm)	Assignment
168.5	C=O (amide)
155.0	C=O (Boc)
147.0	Ar-C (C-NO ₂)
145.0	Ar-C (ipso to CH)
136.0	Ar-C (ipso to CH ₂)
132.0	Ar-CH (meta to Br)
130.0	Ar-CH (ortho to NO ₂)
129.0	Ar-CH (ortho to Br)
124.0	Ar-CH (meta to NO ₂)
122.0	Ar-C (C-Br)
80.5	C (quaternary, Boc)
58.0	CH (chiral center)
45.0	CH2 (benzyl)
28.3	C(CH ₃) ₃ (Boc)

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands



Wavenumber (cm ⁻¹)	Intensity	Assignment
3350	Medium	N-H stretch (amide)
3080	Medium	Aromatic C-H stretch
2980	Medium	Aliphatic C-H stretch
1710	Strong	C=O stretch (Boc)
1680	Strong	C=O stretch (amide)
1520, 1345	Strong	N-O stretch (nitro group)
1250	Strong	C-O stretch (Boc)
1070	Strong	C-N stretch
850	Strong	C-H out-of-plane bend (p- disubstituted ring)
740	Strong	C-Br stretch

Mass Spectrometry (MS) Data

Table 4: ESI-MS Fragmentation Data

m/z	Proposed Fragment
494/496	[M+H]+ (isotopic pattern for Br)
438/440	[M - C ₄ H ₈] ⁺
394/396	[M - Boc + H]+
338/340	[M - Boc - C ₄ H ₈ + H] ⁺
170/172	[Br-C ₆ H ₄ -CH ₂] ⁺
121	[NO ₂ -C ₆ H ₄ -CH] ⁺
57	[C(CH ₃) ₃] ⁺



Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - Set the spectral width to 16 ppm.
 - Use a 30-degree pulse angle.
 - Set the relaxation delay to 2.0 seconds.
 - Acquire 16 scans.
- ¹³C NMR Acquisition:
 - Set the spectral width to 240 ppm.
 - Use a 30-degree pulse angle.
 - Employ proton decoupling.
 - Set the relaxation delay to 5.0 seconds.
 - Acquire 1024 scans.
- Data Processing: Process the acquired free induction decays (FIDs) with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectra.
 Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy



- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean ATR crystal.
 - Collect the sample spectrum over the range of 4000-650 cm⁻¹.
 - Co-add 32 scans to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

- Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and water with 0.1% formic acid.
- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a flow rate of 5 μ L/min.
 - Operate the ESI source in positive ion mode.
 - Set the capillary voltage to 3.5 kV and the cone voltage to 30 V.
 - Acquire mass spectra over a range of m/z 50-1000.
 - For fragmentation analysis (MS/MS), select the precursor ion of interest and apply collision-induced dissociation (CID) with argon as the collision gas.



 Data Processing: Process the raw data to obtain the mass-to-charge ratios (m/z) of the parent ion and its fragments.

Visualization of Workflows and Logical Relationships

Experimental Workflow for Spectroscopic Analysis

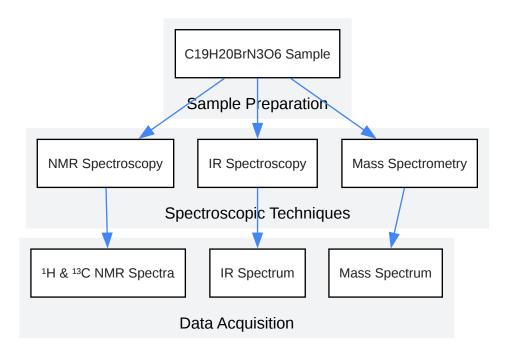


Figure 1: General workflow for spectroscopic analysis.

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Caption: Figure 1: General workflow for spectroscopic analysis.

Logical Workflow for Structure Elucidation



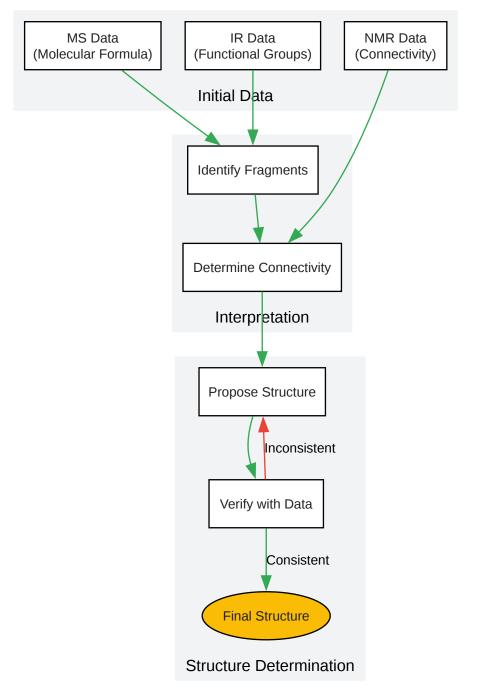


Figure 2: Logical workflow for structure elucidation.

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Caption: Figure 2: Logical workflow for structure elucidation.

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